

Introduction: The Strategic Importance of Halogenated Benzaldehydes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3,6-difluorobenzaldehyde**

Cat. No.: **B1524125**

[Get Quote](#)

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Halogenated aromatic compounds, particularly those bearing multiple, distinct halogen atoms and reactive functional groups, serve as invaluable synthons. **2-Bromo-3,6-difluorobenzaldehyde** (CAS No. 934987-26-5) has emerged as a strategically important building block, prized for the orthogonal reactivity of its substituents.^{[1][2]} The presence of an aldehyde for derivatization, a bromine atom for cross-coupling reactions, and two fluorine atoms to modulate electronic properties and metabolic stability makes this molecule a versatile tool for the synthetic chemist. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in the principles of synthetic chemistry and process development.

Chemical Identity and Structure

The unambiguous identification of a reagent is the foundation of reproducible science. **2-Bromo-3,6-difluorobenzaldehyde** is a substituted aromatic aldehyde with the molecular formula C₇H₃BrF₂O.^{[3][4]}

IUPAC Name: **2-bromo-3,6-difluorobenzaldehyde**^[5]

Chemical Structure:

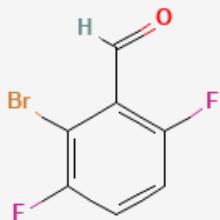


Image Source: PubChem CID 50998399.[\[5\]](#)

The substitution pattern is critical to its utility. The aldehyde group is flanked by a bromine atom at the 2-position and a fluorine atom at the 6-position. This ortho-substitution creates significant steric and electronic effects that influence the reactivity of the formyl group. The additional fluorine at the 3-position further withdraws electron density from the aromatic ring.

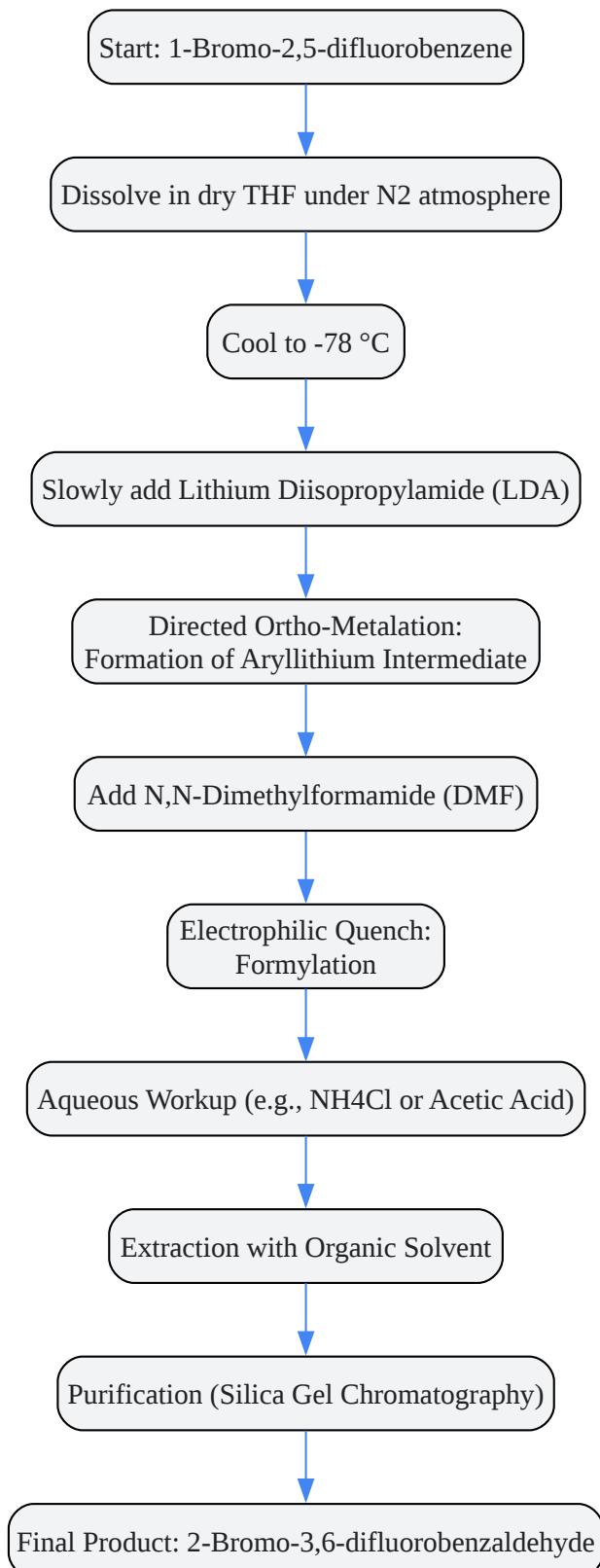
Key Identifiers:

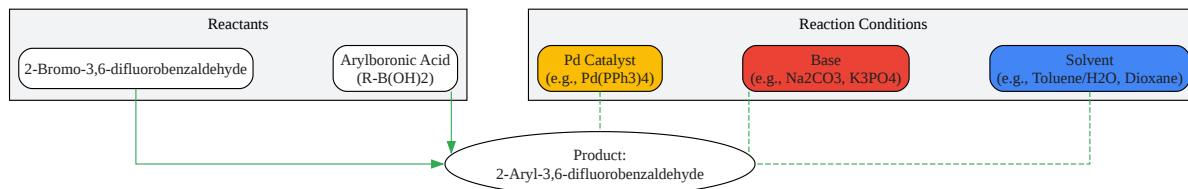
- CAS Number: 934987-26-5[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₇H₃BrF₂O[\[3\]](#)[\[4\]](#)
- Molecular Weight: 221.00 g/mol [\[4\]](#)[\[5\]](#)
- SMILES: C1=CC(=C(C(=C1F)C=O)Br)F[\[4\]](#)[\[5\]](#)
- InChI Key: PQXMBFZKKQNHBA-UHFFFAOYSA-N[\[5\]](#)[\[7\]](#)

Physicochemical Properties: A Quantitative Overview

The physical properties of a reagent dictate its handling, reaction conditions, and purification methods. The combination of a polar aldehyde, a heavy bromine atom, and electronegative fluorine atoms results in a solid compound with a moderate boiling point.

Property	Value	Source(s)
Physical State	Solid, Powder	
Melting Point	49-51 °C	[3][7]
Boiling Point	224 °C	[3][7]
Density	1.758 g/cm ³	[3][7]
Flash Point	90 °C	[3][7]
Solubility	Soluble in common organic solvents like THF, Dichloromethane.	Inferred from synthesis protocols[8]
Sensitivity	Air sensitive	[3][9]
Storage	Inert atmosphere, 2-8°C	[10]


Insight for the Scientist: The low melting point suggests that for certain reactions, the compound can be handled as a liquid for easier dosing, though its air sensitivity necessitates the use of an inert atmosphere (e.g., Nitrogen or Argon) at all times.[3][9] Its high boiling point allows for a wide range of reaction temperatures without significant loss to evaporation but indicates that purification by distillation requires reduced pressure.


Synthesis Strategy: Directed Ortho-Metalation

The regioselective synthesis of polysubstituted aromatic rings is a classic challenge in organic chemistry. A highly effective and common strategy for preparing compounds like **2-Bromo-3,6-difluorobenzaldehyde** is through a directed ortho-metalation (DoM) pathway. This approach leverages the ability of certain directing groups to acidify an adjacent ortho-proton, facilitating its removal by a strong base, typically an organolithium reagent.

While a specific published synthesis for **2-Bromo-3,6-difluorobenzaldehyde** is not readily available, a highly analogous and industrially relevant procedure is the synthesis of its isomer, 3-Bromo-2,6-difluorobenzaldehyde.[8] The same chemical logic applies. The synthesis would rationally start from 1-bromo-2,5-difluorobenzene. The fluorine atom is a weak ortho-directing group, but in the absence of stronger directors, it can facilitate lithiation at an adjacent position.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-3,6-difluorobenzaldehyde, 96% | 934987-26-5 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF2O | CID 50998399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. 2-Bromo-3,6-difluorobenzaldehyde | CAS#:934987-26-5 | Chemsrx [chemsrc.com]
- 8. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 9. 2-Bromo-3,6-difluorobenzaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 10. 934987-26-5|2-Bromo-3,6-difluorobenzaldehyde|BLD Pharm [bldpharm.com]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of Halogenated Benzaldehydes]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524125#2-bromo-3-6-difluorobenzaldehyde-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com